![molecular formula C20H19NO4 B031643 二氢小檗碱 CAS No. 483-15-8](/img/structure/B31643.png)
二氢小檗碱
概述
描述
二氢小檗碱是小檗碱的生物活性形式,小檗碱是一种存在于金印草和小檗等多种植物中的异喹啉生物碱。与小檗碱相比,二氢小檗碱以其增强的生物利用度和稳定性而闻名,使其成为治疗应用中很有前景的化合物。 二氢小檗碱因其在控制代谢紊乱、心血管疾病和其他健康状况方面的潜在益处而受到关注 .
科学研究应用
Enhanced Bioavailability and Absorption
Bioavailability Comparison
Dihydroberberine significantly outperforms berberine in terms of absorption and bioavailability. Studies indicate that DHB has an absorption rate approximately 11.9 times higher than that of berberine, with an area under the curve (AUC) for blood concentration showing DHB's bioavailability to be 4.8 times greater than that of berberine . This improvement is crucial for maximizing therapeutic effects while minimizing side effects.
Compound | Absorption Rate (AUC) | Bioavailability Increase |
---|---|---|
Berberine | 54.57 | Baseline |
Dihydroberberine | 261.8 | 4.8 times |
Metabolic Health Applications
Insulin Sensitivity
DHB has shown promising results in enhancing insulin sensitivity. In animal studies, DHB administration led to a 44% increase in glucose uptake in peripheral tissues compared to controls, suggesting its effectiveness in managing conditions like type 2 diabetes .
Lipid Metabolism
Research indicates that DHB positively influences lipid profiles, potentially aiding in the management of hyperlipidemia. Its ability to modulate lipid metabolism makes it a candidate for addressing metabolic syndrome-related disorders .
Anti-Aging and Longevity
DHB's mechanism of action includes activation of adenosine monophosphate-activated protein kinase (AMPK), which plays a vital role in metabolic regulation and cellular senescence . By targeting pathways associated with aging, such as mTOR and oxidative stress, DHB may contribute to healthier aging and reduce the risk of age-related diseases.
Cardiovascular Health
Dihydroberberine has been observed to reduce inflammation and atherosclerotic plaque size more effectively than berberine. In mouse models, DHB reduced plaque area by 44.4% , compared to 15.5% for berberine, indicating its superior potential for cardiovascular protection .
Gastrointestinal Health
DHB has shown efficacy in alleviating conditions such as ulcerative colitis, demonstrating similar benefits to conventional treatments like azathioprine but with fewer side effects . This highlights its potential as a therapeutic agent for gastrointestinal disorders.
Cancer Research
Emerging studies suggest that both berberine and DHB may have synergistic effects when used alongside other cancer therapies, particularly due to their ability to modulate metabolic pathways and inflammation . Further research is needed to explore these interactions comprehensively.
Study on Absorption Kinetics
A randomized controlled crossover trial assessed the absorption kinetics of DHB versus berberine in healthy adults. Results indicated that DHB achieved significantly higher plasma concentrations compared to berberine, reinforcing its enhanced bioavailability .
Metabolic Impact Study
In another study focused on metabolic health, DHB was administered to high-fat diet rats, resulting in improved glucose homeostasis and reduced adiposity compared to controls receiving berberine .
作用机制
二氢小檗碱主要通过激活腺苷单磷酸活化蛋白激酶 (AMPK) 来发挥作用。这种激活会导致肌肉和肝脏细胞中葡萄糖摄取增加、胰岛素敏感性提高以及脂质代谢增强。 此外,二氢小檗碱抑制线粒体呼吸复合体 I,这有助于其代谢作用 .
分子靶点和途径:
AMPK 途径: AMPK 的激活刺激葡萄糖摄取和脂肪酸氧化。
线粒体呼吸复合体 I: 抑制该复合体会降低细胞呼吸并提高代谢效率.
生化分析
Biochemical Properties
DHB interacts with several enzymes, proteins, and other biomolecules. It has been shown to activate AMP-activated protein kinase (AMPK), a key enzyme that regulates energy balance in cells . This interaction plays a significant role in DHB’s biochemical reactions .
Cellular Effects
DHB exerts various effects on different types of cells and cellular processes. It has been shown to lower blood sugar and increase insulin sensitivity, improve lipid profiles, reduce fat storage, and exhibit anti-inflammatory and antioxidant activity . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
DHB exerts its effects at the molecular level through several mechanisms. It activates AMPK, which in turn regulates energy balance within cells . This activation can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of DHB change over time in laboratory settings. For instance, DHB has been shown to produce significantly higher plasma concentrations of berberine than standard berberine . This suggests that DHB may have a higher stability and less degradation over time compared to berberine .
Dosage Effects in Animal Models
In animal models, the effects of DHB vary with different dosages. For example, in mice fed a high-fat diet, treatment with DHB (100 mg/kg/day) markedly reduced adiposity and improved glucose tolerance
Metabolic Pathways
DHB is involved in several metabolic pathways. It has been shown to regulate glycometabolism and lipid metabolism . This regulation could involve interactions with various enzymes or cofactors, and could also include effects on metabolic flux or metabolite levels .
Transport and Distribution
DHB is transported and distributed within cells and tissues. It has been demonstrated that berberine, from which DHB is derived, is rapidly distributed through tissues in the liver, kidneys, muscle, lungs, brain, heart, pancreas, and fat . The exact transporters or binding proteins that DHB interacts with, as well as any effects on its localization or accumulation, require further study.
Subcellular Localization
Berberine, the parent compound of DHB, has been shown to have a major subcellular localization in the mitochondria .
准备方法
合成路线和反应条件: 二氢小檗碱可以通过小檗碱的还原合成。一种常用的方法是在碱性条件下使用金属氢化物。该过程比较简单,并且能够获得中等至良好的结果。 使用金属氢化物可能很危险,并且在反应过程中可能会形成过度还原的杂质 .
工业生产方法: 在工业环境中,二氢小檗碱是通过催化转移氢化生产的。该方法涉及使用催化剂、氢供体和合适的溶剂来促进反应。 该工艺效率高且可扩展,使其适合大规模生产 .
化学反应分析
反应类型: 二氢小檗碱会发生各种化学反应,包括氧化、还原和取代。 这些反应对于修饰该化合物的结构并增强其治疗特性至关重要 .
常用试剂和条件:
氧化: 二氢小檗碱可以使用过氧化氢或高锰酸钾等氧化剂氧化回小檗碱。
还原: 小檗碱还原为二氢小檗碱通常涉及使用硼氢化钠或氢化锂铝等金属氢化物。
相似化合物的比较
二氢小檗碱经常与小檗碱进行比较,因为它们在结构上相似,并且具有共同的治疗特性。二氢小檗碱比小檗碱具有几个优势:
增强的生物利用度:
减少副作用:
类似化合物:
小檗碱: 生物利用度较低的母体化合物。
氧化小檗碱: 具有不同药理特性的氧化形式。
小檗碱植物体: 一种旨在提高小檗碱吸收的制剂
二氢小檗碱的独特特性使其成为各种科学和治疗应用中宝贵的化合物,与母体化合物小檗碱相比,它具有更高的生物利用度和疗效。
生物活性
Dihydroberberine (DHB) is a derivative of the natural alkaloid berberine, known for its enhanced bioavailability and a range of biological activities. This article explores the pharmacokinetics, metabolic effects, and potential therapeutic applications of DHB, drawing on diverse research studies and findings.
Pharmacokinetics and Bioavailability
Absorption and Metabolism
Dihydroberberine has been shown to achieve significantly higher plasma concentrations compared to berberine. A study involving a randomized, double-blind crossover trial demonstrated that after administering 100 mg and 200 mg doses of DHB, participants exhibited plasma concentrations of 3.76 ng/mL and 12.0 ng/mL, respectively. In contrast, a 500 mg dose of berberine resulted in only 0.4 ng/mL . This indicates that DHB not only enters the bloodstream more efficiently but also remains at effective levels longer.
The pharmacokinetic profiles reveal that DHB has a half-life of approximately 3.5 hours with a maximum concentration () of 2.8 ng/mL when administered at a dose of 20 mg/kg in animal studies . These properties suggest that DHB could be utilized effectively at lower doses, potentially minimizing gastrointestinal side effects commonly associated with higher doses of berberine.
Table 1: Pharmacokinetic Parameters of Dihydroberberine vs. Berberine
Compound | Dose (mg) | (ng/mL) | Half-life (h) | AUC (ng·h/mL) |
---|---|---|---|---|
Dihydroberberine (DHB) | 100 | 3.76 | 3.5 | Not reported |
Dihydroberberine (DHB) | 200 | 12.0 | Not reported | Not reported |
Berberine | 500 | 0.4 | Not reported | Not reported |
Biological Effects
Metabolic Regulation
Research indicates that DHB may play a significant role in metabolic regulation, particularly in glucose metabolism and adiposity reduction. In rodent models fed a high-fat diet, DHB was found to counteract increased adiposity and insulin resistance effectively . This effect is likely due to its enhanced oral bioavailability compared to berberine.
Antiproliferative Activity
Studies have also explored the antiproliferative effects of dihydroberberine on various cancer cell lines. Functionalized derivatives of DHB have shown promising results in inhibiting the proliferation of lung cancer cells (NCI-H1975) in vitro . The mechanism appears to involve multiple pathways, including modulation of cellular signaling related to growth and apoptosis.
Case Studies and Clinical Applications
Clinical Trials
A pilot trial involving nine healthy volunteers assessed the differences in metabolite profiles between dihydroberberine and micellar formulations of berberine. The results highlighted that participants receiving DHB had significantly higher blood concentrations of berberine metabolites than those receiving micellar berberine formulations . This suggests that DHB may be more effective in clinical settings, warranting further investigation through larger-scale studies.
Potential Therapeutic Uses
Given its favorable pharmacokinetic profile and biological activities, dihydroberberine is being investigated for various therapeutic applications:
- Diabetes Management: Its ability to enhance glucose metabolism positions it as a potential adjunct therapy for diabetes.
- Cancer Therapy: The antiproliferative properties suggest potential use in cancer treatment protocols.
- Cardiovascular Health: By improving metabolic parameters, DHB may contribute to better cardiovascular outcomes.
属性
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-9H,5-6,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAGOOYMTPGPGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2)OCO5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197476 | |
Record name | Dihydroberberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lambertine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033524 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
483-15-8, 120834-89-1 | |
Record name | Dihydroberberine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroberberine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 483-15-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dihydroberberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 483-15-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Lambertine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033524 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
163 - 164 °C | |
Record name | Lambertine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033524 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。